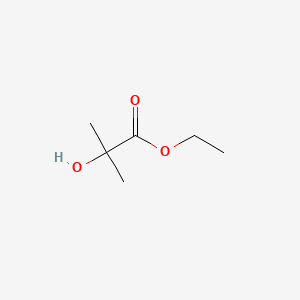

Ethyl 2-hydroxyisobutyrate

Descripción

Significance and Research Context of Ethyl 2-Hydroxyisobutyrate (B1230538)

The significance of Ethyl 2-hydroxyisobutyrate in the research community stems from its role as a versatile building block in organic synthesis. ontosight.ai Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers. ontosight.airesearchgate.net The compound is also noted for its solvent properties, particularly for nitrocellulose and cellulose (B213188) acetate (B1210297), which is relevant in the coatings industry. lookchem.com

Historical Overview of Research on this compound and its Related Compounds

Historically, research involving esters of 2-hydroxyisobutyric acid has been documented for over a century. Early work by Hepworth in 1919 and later by Green in 1957 provided foundational knowledge on the properties of these compounds. cas.org A notable historical application was the use of the ethyl ester of 2-hydroxyisobutyric acid in the first synthesis of ethyl methacrylate (B99206), an industrially important monomer, through a dehydration reaction with phosphorus pentachloride. wikipedia.org Over the years, research has expanded to explore various esters of 2-hydroxyisobutyric acid for their utility as solvents. google.com The parent acid, 2-hydroxyisobutyric acid, has also been identified as an intermediate in the biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE), sparking interest in its metabolic pathways. nih.gov

Scope and Objectives of Current Research on this compound

Contemporary research on this compound is multifaceted. A significant area of investigation is its application in controlled polymerization techniques. For instance, derivatives of this compound have been utilized as agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a method for synthesizing polymers with well-defined architectures. researchgate.net

Furthermore, the compound serves as an intermediate in the synthesis of various organic molecules. lookchem.com Research is ongoing to develop more efficient and environmentally friendly methods for its synthesis, moving away from traditional acid catalysis to more selective methods. google.com Another emerging area of interest is its potential use in fragrance compositions, with some α-hydroxyisobutyrate esters being investigated for their scent profiles. google.comgoogle.com

Interdisciplinary Nature of this compound Research

The study of this compound is inherently interdisciplinary, bridging several scientific fields:

Organic Chemistry: The core of the research lies in understanding its synthesis, reaction mechanisms, and utility as a synthetic intermediate. google.comchemicalbook.com

Polymer Chemistry: Its derivatives are instrumental in developing advanced polymerization techniques like RAFT. researchgate.net

Industrial Chemistry: Its solvent properties and potential as a precursor to industrial chemicals like ethyl methacrylate are of significant interest. lookchem.comwikipedia.org

Pharmaceutical Science: It can serve as an intermediate in the synthesis of active pharmaceutical ingredients. ontosight.ailookchem.com

Materials Science: It is used as a solvent for cellulose ethers in the textile industry and in the formation of high-quality coatings. lookchem.com

Environmental Science: The biodegradation pathways of its parent acid, 2-hydroxyisobutyric acid, are relevant to understanding the environmental fate of pollutants like MTBE. nih.gov

Electronics: It has been mentioned in the context of photoresist solutions for semiconductor manufacturing. federalregister.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O3 | lookchem.comchemicalbook.com |

| Molecular Weight | 132.16 g/mol | lookchem.comchemicalbook.com |

| CAS Number | 80-55-7 | lookchem.comchemicalbook.com |

| Appearance | Colorless to almost colorless clear liquid | lookchem.com |

| Boiling Point | 150 °C (lit.) | lookchem.com |

| Melting Point | 78 °C | lookchem.comcas.org |

| Density | 0.965 g/mL at 25 °C (lit.) | lookchem.com |

| Refractive Index | n20/D 1.408 (lit.) | lookchem.com |

| Flash Point | 112 °F | lookchem.com |

Propiedades

IUPAC Name |

ethyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUIDHWFLMPAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073885 | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-55-7 | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-hydroxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXYISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1530MCV3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Hydroxyisobutyrate

Established Synthetic Routes for Ethyl 2-Hydroxyisobutyrate (B1230538)

Several well-documented methods exist for the synthesis of ethyl 2-hydroxyisobutyrate, primarily involving esterification and hydrolysis reactions.

The most direct and common method for producing this compound is the Fischer esterification of 2-hydroxyisobutyric acid with ethanol (B145695). masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water. masterorganicchemistry.comlibretexts.orgchemicalbook.com

In a typical laboratory procedure, 2-hydroxyisobutyric acid is dissolved in an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated at reflux for an extended period, often 24 hours, to ensure a high conversion rate. chemicalbook.com Following the reaction, the excess ethanol is removed under reduced pressure, and the resulting residue is taken up in water. The aqueous solution is then extracted with an organic solvent, such as dichloromethane, to isolate the this compound. chemicalbook.com The organic extracts are subsequently dried and concentrated to yield the final product. chemicalbook.com A reported yield for this method is approximately 71%. chemicalbook.com

An alternative approach involves using an organic sulfonic acid, like methanesulfonic acid, as the catalyst. google.com This method can offer advantages over sulfuric acid, as it may reduce the occurrence of side reactions such as the decomposition of 2-hydroxyisobutyric acid and the etherification of the alcohol. google.com In one example, the reaction of 2-hydroxyisobutyric acid with ethanol in the presence of methanesulfonic acid and an azeotropic agent like benzene (B151609) at reflux for 4 hours resulted in a 75% conversion of the acid with a 99% selectivity for this compound. google.com

Table 1: Comparison of Catalysts for Esterification of 2-Hydroxyisobutyric Acid with Ethanol

| Catalyst | Reaction Conditions | Conversion/Yield | Selectivity | Reference |

| Concentrated Sulfuric Acid | Reflux in ethanol for 24h | 71% yield | Not specified | chemicalbook.com |

| Methanesulfonic Acid | Reflux with benzene for 4h | 75% conversion | 99% | google.com |

A notable synthetic route in this chemical family is the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol (B129727) to produce mthis compound. researchgate.net In this process, 2-hydroxyisobutyric acid itself acts as the catalyst, eliminating the need for an external acid catalyst. Methanol serves as both a reactant and the solvent. researchgate.net

Research has demonstrated that a significant conversion of approximately 87% can be achieved with no byproducts at a reaction temperature of 120°C and a reaction time of 48 hours. researchgate.net A kinetic study of this self-catalyzed esterification revealed that the reaction is second order with respect to 2-hydroxyisobutyric acid, with an activation energy of 44.1 kJ mol⁻¹. researchgate.net This suggests a reaction mechanism where a molecule of 2-hydroxyisobutyric acid catalyzes the reaction, rather than protons generated from its dissociation. researchgate.net This method presents a promising and simplified approach for the production of mthis compound, an important chemical in its own right. researchgate.netmgc.co.jp

Table 2: Conditions for Self-catalyzed Esterification of 2-Hydroxyisobutyric Acid

| Reactant | Product | Catalyst | Temperature | Time | Conversion | Reference |

| 2-Hydroxyisobutyric Acid and Methanol | Mthis compound | Self-catalyzed | 120°C | 48h | ~87% | researchgate.net |

The growing demand for sustainable and bio-based chemicals has spurred research into the production of 2-hydroxyisobutyric acid from renewable resources. nih.gov This bio-derived 2-hydroxyisobutyric acid can then be esterified with ethanol to produce this compound through the methods described previously. The biotechnological production of 2-hydroxyisobutyric acid is an area of active research, with several proposed pathways. nih.govd-nb.info

One promising approach involves the bioisomerization of 3-hydroxybutyric acid, a common metabolite, to 2-hydroxyisobutyric acid. nih.gov This conversion is catalyzed by a cobalamin-dependent CoA-carbonyl mutase. nih.gov This enzymatic reaction is a key step in the degradation pathway of the fuel additive methyl tert-butyl ether (MTBE) by the bacterium Aquincola tertiaricarbonis. nih.gov The precursor for this reaction, 3-hydroxybutyryl-CoA, is also the precursor for the well-known bioplastic polyhydroxybutyrate (B1163853) (PHB), making the underlying biochemistry well-understood and adaptable for the production of 2-hydroxyisobutyric acid. nih.gov

Furthermore, biotechnological routes for producing 2-hydroxyisobutyric acid from acetone (B3395972) cyanohydrin using enzymes with nitrilase activity or a combination of nitrile hydratase and amidase activities have been developed. google.com Microorganisms from genera such as Acidovorax and Comamonas have been utilized for this conversion. google.com The production of 2-hydroxyisobutyric acid from renewable feedstocks like methanol has also been demonstrated using genetically modified methylotrophic bacteria such as Methylobacterium extorquens AM1. asm.orgnih.gov

This compound can also be synthesized via the hydrolysis of ethyl 2-bromoisobutyrate. tandfonline.comtandfonline.com This reaction is typically carried out in an alkaline solution, as the hydrolysis is negligible in pure water. tandfonline.comtandfonline.com The reaction proceeds through a two-phase medium since ethyl 2-bromoisobutyrate is insoluble in water. tandfonline.com

The hydrolysis of ethyl 2-bromoisobutyrate involves the substitution of the bromine atom with a hydroxyl group. tandfonline.comtandfonline.com However, the reaction is complex, as the ester functional group can also be hydrolyzed under alkaline conditions, leading to the formation of 2-hydroxyisobutyric acid. tandfonline.comtandfonline.com The reaction mechanism involves several sequential steps, including the hydrolysis of ethyl 2-bromoisobutyrate to either this compound or 2-bromoisobutyric acid, followed by the further hydrolysis of these intermediates to 2-hydroxyisobutyric acid. tandfonline.com

The concentration of the alkaline compound, such as sodium hydroxide (B78521), significantly affects the reaction rate and the product distribution. tandfonline.com Research has shown that there is an optimal concentration of sodium hydroxide to achieve the maximum conversion of the halo-ester. tandfonline.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance the rate of hydrolysis in a two-phase system. researchgate.net

Table 3: Products of Ethyl 2-Bromoisobutyrate Hydrolysis

| Reactant | Conditions | Primary Products | Reference |

| Ethyl 2-bromoisobutyrate | Alkaline solution/organic solvent two-phase medium | This compound, 2-bromoisobutyric acid, 2-hydroxyisobutyric acid | tandfonline.comtandfonline.com |

Novel Synthetic Approaches and Catalyst Development

The development of more efficient and sustainable methods for chemical synthesis is a continuous endeavor. In the context of this compound, novel approaches are being explored, particularly in the realm of biocatalysis.

Enzymatic and biocatalytic methods offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov While the direct enzymatic synthesis of this compound is an emerging area, significant progress has been made in the biocatalytic production of its precursor, 2-hydroxyisobutyric acid. nih.govd-nb.infogoogle.com

As mentioned in section 2.1.3, enzymes such as nitrilases and a combination of nitrile hydratases and amidases have been successfully employed to convert acetone cyanohydrin to 2-hydroxyisobutyric acid. google.com Furthermore, the discovery of a coenzyme B12-dependent mutase that isomerizes 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA opens up a completely biotechnological route for 2-hydroxyisobutyric acid production from renewable feedstocks. nih.govasm.org

The subsequent esterification of this bio-derived 2-hydroxyisobutyric acid with ethanol could potentially be achieved using lipases as biocatalysts. Lipases are widely used in the synthesis of various esters, including chiral esters, through esterification and transesterification reactions. researchgate.net For instance, immobilized lipase (B570770) B from Candida antarctica (Novozyme 435) has been identified as an effective biocatalyst for the synthesis of sterically demanding α-substituted β-hydroxyesters. researchgate.net The application of such enzymatic systems for the direct esterification of 2-hydroxyisobutyric acid with ethanol to produce this compound is a promising area for future research.

The development of robust alcohol dehydrogenases (ADHs) also presents opportunities for the synthesis of chiral hydroxy esters. acs.org While directly applied to other hydroxy esters, the principles of using ADHs with high substrate and product tolerance in biocatalytic reductions could be adapted for the asymmetric synthesis of chiral derivatives of this compound. acs.org

Sustainable and Green Chemistry Routes

The pursuit of environmentally benign synthetic methods has spurred research into green chemistry approaches for producing this compound and its parent acid, 2-hydroxyisobutyric acid (2-HIBA). nih.govchemistryjournals.net A significant development is the exploration of biotechnological routes that utilize renewable resources, moving away from traditional petroleum-based syntheses. nih.gov These methods align with the core principles of green chemistry, which advocate for waste prevention, the use of safer solvents, and energy efficiency. chemistryjournals.nethilarispublisher.com

One promising green route involves the bio-oxidation of tert-butanol, a widely available bulk chemical. nih.gov This enzymatic process offers high selectivity, minimizing the formation of byproducts often associated with chemical oxidation methods. nih.gov Another innovative approach is bioisomerization, where the common metabolite 3-hydroxybutyric acid is converted to 2-HIBA through a novel cobalamin-dependent CoA-carbonyl mutase. nih.gov This discovery is particularly noteworthy as it connects the synthesis of 2-HIBA to the well-understood metabolism of polyhydroxybutyrate (PHB), a common bacterial bioplastic. nih.gov By leveraging biological systems capable of producing 3-hydroxybutyryl-CoA, a precursor to PHB, a completely biotechnological process for 2-HIBA production from renewable sources like carbohydrates becomes feasible. nih.gov

The principles of green chemistry also emphasize the use of alternative, safer solvents such as water and ethanol, and the development of energy-efficient processes, for instance, by conducting reactions at ambient temperature and pressure. chemistryjournals.net Biocatalysis, employing enzymes, is a key strategy in green chemistry, offering high specificity and milder reaction conditions, which leads to purer products and less waste.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and selectivity. A common laboratory and industrial method is the esterification of 2-hydroxyisobutyric acid with ethanol.

Research has shown that the choice of catalyst and reaction parameters significantly impacts the outcome. For instance, using an organic sulfonic acid as a catalyst in the esterification reaction has been found to produce this compound in high yield and with high selectivity under mild conditions. google.com In one documented procedure, the reaction of 2-hydroxyisobutyric acid with ethanol in the presence of methanesulfonic acid as a catalyst, with benzene as an azeotropic agent to remove water, resulted in a 75% conversion of the acid and a 99% selectivity for the ethyl ester after 4 hours at reflux. google.com

Another approach involves the use of a strongly acidic ion-exchange resin as a recyclable, heterogeneous catalyst, which simplifies product purification and reduces waste. google.com The reaction of 2-hydroxyisobutyric acid with n-butanol using this type of catalyst achieved a 68% conversion and 99% selectivity for n-butyl 2-hydroxyisobutyrate. google.com

A straightforward laboratory synthesis involves refluxing 2-hydroxyisobutyric acid in ethanol with a catalytic amount of concentrated sulfuric acid for 24 hours, yielding the desired ester. chemicalbook.com

Table 1: Optimization of this compound Synthesis

| Reactants | Catalyst | Solvent | Reaction Conditions | Conversion of 2-Hydroxyisobutyric Acid (%) | Selectivity for this compound (%) |

| 2-Hydroxyisobutyric acid, Ethanol | Methanesulfonic acid | Benzene (azeotropic agent) | Reflux, 4 hours | 75 | 99 |

| 2-Hydroxyisobutyric acid, n-Butanol | Strongly acidic ion-exchange resin | Not specified | Not specified | 68 | 99 (for n-butyl ester) |

| 2-Hydroxyisobutyric acid, Ethanol | Concentrated sulfuric acid | Ethanol | Reflux, 24 hours | Not specified | Not specified (yield 71%) |

Derivatization and Chemical Conversions of this compound

This compound serves as a versatile starting material for the synthesis of various other valuable chemical compounds.

Pathways to Related Alpha-Hydroxy Acids and Esters

This compound belongs to the class of alpha-hydroxy esters. nih.gov Its parent acid, 2-hydroxyisobutyric acid, can be readily obtained through hydrolysis of the ester. This acid is a member of the hydroxy fatty acid family. The ester itself can be a precursor to other related esters. For example, through transesterification reactions, the ethyl group can be exchanged with other alkyl groups to yield a variety of 2-hydroxyisobutyrate esters.

Conversion to Polymer Precursors

A significant application of 2-hydroxyisobutyric acid, derived from its ethyl ester, is as a building block for polymer precursors. nih.gov Dehydration of 2-HIBA is a key step in the synthesis of methacrylic acid, a commodity chemical used extensively in the production of polymethylmethacrylate (PMMA), also known as acrylic glass. nih.gov

Furthermore, 2-hydroxyisobutyric acid and its derivatives can be polymerized to form poly(2-hydroxyisobutyric acid). google.com This polymer, which has a 2-hydroxyisobutyric acid ester structure as its basic repeating unit, can be depolymerized under specific conditions. google.com For instance, solvolysis in the presence of water or an alcohol can yield 2-hydroxyisobutyric acid or its derivatives, while thermal decomposition can produce methacrylic acid. google.com

The synthesis of block copolymers is another area of interest. For example, poly(3-hydroxybutyrate)-b-oligo(2-ethyl oxazoline) conjugates have been synthesized, demonstrating the potential to create novel biomaterials. nih.gov

Stereoselective Synthesis and Chiral Derivatives

While this compound itself is an achiral molecule, the broader field of alpha-hydroxy acids and their derivatives includes many chiral compounds of significant interest, particularly in the pharmaceutical industry. nih.gov The principles of stereoselective synthesis are crucial for producing enantiomerically pure compounds.

Biocatalysis, using enzymes like lipases, is a powerful tool for achieving high stereoselectivity in the synthesis of chiral building blocks. For instance, a chemoenzymatic process for the synthesis of pregabalin, an anticonvulsant drug, utilizes a lipase-catalyzed step to set the desired stereocenter early in the synthetic route. This highlights the potential for applying similar enzymatic strategies to produce chiral derivatives related to the alpha-hydroxy acid scaffold of this compound, should a chiral analog be desired.

Biotechnological Production and Metabolic Pathways of 2 Hydroxyisobutyrate

Microbial Degradation Pathways of Fuel Oxygenates Leading to 2-Hydroxyisobutyrate (B1230538)

Certain microorganisms have evolved the capability to utilize fuel additives like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) as carbon and energy sources. whiterose.ac.uknih.gov The aerobic degradation of these compounds converges on the formation of 2-hydroxyisobutyrate (2-HIBA) as a key intermediate. nih.govnih.govnih.gov

The microbial degradation of MTBE and ETBE is an aerobic process, requiring oxygen for the initial enzymatic attack. whiterose.ac.uknih.gov Several bacterial strains, including those from the genera Aquincola and Mycobacterium, have been identified as capable of degrading these ether compounds. nih.govnih.govnih.gov The degradation process involves a series of enzymatic reactions that break down the complex ether structure into simpler, metabolizable molecules. d-nb.infonih.gov While both MTBE and ETBE are biodegradable, ETBE is sometimes degraded more readily than MTBE. nih.govnih.gov Studies have shown that some microbial consortia can completely mineralize these compounds. nih.govnih.gov

The initial and often rate-limiting step in the aerobic degradation of MTBE and ETBE is the hydroxylation of the molecule, catalyzed by monooxygenase enzymes. d-nb.infowhiterose.ac.uknih.gov These enzymes incorporate one atom of molecular oxygen into the substrate. mdpi.com In several MTBE- and ETBE-degrading bacteria, cytochrome P-450 monooxygenases have been identified as the key enzymes responsible for this initial oxidation. nih.govnih.gov For instance, in Mycobacterium austroafricanum IFP 2012, a monooxygenase is involved in the degradation of both MTBE and its primary metabolite, tert-butyl alcohol (TBA). nih.gov The action of these monooxygenases on MTBE or ETBE leads to the formation of an unstable hemiacetal intermediate. nih.gov

Following the initial monooxygenase attack, the unstable hemiacetal formed from MTBE or ETBE degradation breaks down. nih.gov This breakdown typically yields tert-butyl alcohol (TBA) and either formaldehyde (B43269) (from MTBE) or acetaldehyde (B116499) (from ETBE). d-nb.infowhiterose.ac.uk TBA is a central and frequently detected intermediate in the degradation pathways of both MTBE and ETBE. whiterose.ac.uknih.govsigmaaldrich.com

The degradation proceeds with the further oxidation of TBA. A subsequent hydroxylation step, also catalyzed by a monooxygenase, converts TBA into 2-methyl-1,2-propanediol. d-nb.inforesearchgate.net This diol is then oxidized to form 2-hydroxyisobutyric acid (2-HIBA), the final product of this initial degradation phase. nih.govnih.govnih.gov The pathway from TBA to 2-HIBA has been observed in various MTBE-degrading microorganisms. nih.govnih.gov

| Step | Substrate | Key Enzyme Type | Product(s) | References |

|---|---|---|---|---|

| Initial Hydroxylation | Methyl tert-butyl ether (MTBE) / Ethyl tert-butyl ether (ETBE) | Monooxygenase (e.g., Cytochrome P-450) | Unstable Hemiacetal | d-nb.infowhiterose.ac.uknih.govnih.gov |

| Intermediate Formation | Unstable Hemiacetal | Spontaneous decomposition | tert-Butyl alcohol (TBA) + Formaldehyde/Acetaldehyde | d-nb.infowhiterose.ac.uknih.gov |

| TBA Hydroxylation | tert-Butyl alcohol (TBA) | Monooxygenase | 2-Methyl-1,2-propanediol | d-nb.inforesearchgate.net |

| Oxidation to 2-HIBA | 2-Methyl-1,2-propanediol | Dehydrogenase | 2-Hydroxyisobutyric acid (2-HIBA) | nih.govnih.govnih.gov |

Enzymatic Mechanisms for 2-Hydroxyisobutyrate Transformation

Once formed, 2-HIBA is channeled into central metabolism through a unique enzymatic pathway involving a carbon skeleton rearrangement. This transformation is crucial for the complete mineralization of the original fuel oxygenate.

The key enzymatic step in the metabolism of 2-HIBA is catalyzed by a special class of enzymes known as cobalamin-dependent mutases. nih.govnih.gov These enzymes utilize a derivative of vitamin B12 (cobalamin) as a cofactor to perform complex isomerization reactions. nih.govresearchgate.net In the context of 2-HIBA degradation, the specific enzyme involved is 2-hydroxyisobutyryl-CoA mutase (HCM). nih.govnih.gov HCM is structurally similar to isobutyryl-CoA mutase (ICM), another cobalamin-dependent enzyme that rearranges the carbon skeleton of isobutyryl-CoA. nih.govwikipedia.org However, HCM is distinct in its specificity for hydroxylated substrates. nih.govnih.gov The HCM enzyme is typically composed of two subunits, a large substrate-binding subunit (HcmA) and a smaller cobalamin-binding subunit (HcmB). nih.govuniprot.orguniprot.org

Before the mutase can act, 2-HIBA must first be activated to its coenzyme A (CoA) thioester, 2-hydroxyisobutyryl-CoA. core.ac.ukresearchgate.net This activation is carried out by a specific ligase. core.ac.uk The 2-hydroxyisobutyryl-CoA mutase (HCM) then catalyzes the reversible isomerization of the branched-chain 2-hydroxyisobutyryl-CoA into the linear molecule, 3-hydroxybutyryl-CoA. nih.govnih.govnih.gov This reaction involves the remarkable rearrangement of the molecule's carbon skeleton. nih.gov Specifically, HCM from Aquincola tertiaricarbonis shows high specificity for the interconversion of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA. nih.govnih.govresearchgate.net This isomerization is a critical link, connecting the degradation pathway of xenobiotic fuel oxygenates to a common metabolite, 3-hydroxybutyryl-CoA, which can then be readily assimilated into the cell's central metabolic pathways, such as the beta-oxidation cycle. d-nb.infonih.gov

| Enzyme | Substrate | Product | Cofactor | Significance | References |

|---|---|---|---|---|---|

| 2-Hydroxyisobutyryl-CoA Mutase (HCM) | 2-Hydroxyisobutyryl-CoA | 3-Hydroxybutyryl-CoA | Cobalamin (Vitamin B12) | Connects fuel oxygenate degradation to central metabolism. | nih.govnih.govnih.gov |

Cobalamin-Dependent Mutases (Isobutyryl-CoA Mutase, 2-Hydroxyisobutyryl-CoA Mutase)

Genetic and Biochemical Characterization of Mutase Subunits

The (R)-3-hydroxybutyryl-CoA mutase is a complex enzyme typically composed of two key subunits, often designated as GcmA and GcmB, which are encoded by the gcmA and gcmB genes, respectively. These subunits work in concert to facilitate the carbon skeleton rearrangement.

Biochemical studies have been conducted on RCMs from various bacterial sources. For instance, a mesophilic RCM from Bacillus massiliosenegalensis JC6 and a thermophilic RCM from Kyrpidia tusciae DSM 2912 have been characterized. nih.govgenscript.com Although both enzymes perform the same core function, their expression in host organisms like Methylobacterium extorquens AM1 can lead to significantly different production titers of 2-HIBA, suggesting that the compatibility of the mutase with the host's metabolism is a critical factor for efficient production. nih.gov The RCM from B. massiliosenegalensis proved to be more compatible with M. extorquens AM1, resulting in higher biomass yields and 2-HIBA titers. nih.govnih.gov

| Mutase Source Organism | Host Organism | Key Findings |

| Bacillus massiliosenegalensis JC6 | Methylobacterium extorquens AM1 | Higher biomass yield and 2-HIBA titers (approx. 2.1 g/L) achieved. nih.govnih.gov |

| Kyrpidia tusciae DSM 2912 | Methylobacterium extorquens AM1 | Lower 2-HIBA titers (approx. 0.4 g/L) and evidence of metabolic inhibition. nih.gov |

Role of Cobalamin (Vitamin B12) in Mutase Activity

The activity of the (R)-3-hydroxybutyryl-CoA mutase is critically dependent on cobalamin, also known as vitamin B12. nih.govnih.gov Specifically, a derivative of vitamin B12 called adenosylcobalamin (AdoCbl) acts as a radical-generating cofactor for the mutase. nih.govexlibrisgroup.com The cobalt atom within the corrin (B1236194) ring of AdoCbl plays a central role in the catalytic mechanism, facilitating the homolytic cleavage of the carbon-cobalt bond to initiate the radical-based rearrangement of the substrate. nih.gov

This dependence on vitamin B12 is a crucial consideration in the design of biotechnological processes for 2-HIBA production. The host organism must either be able to synthesize cobalamin de novo or the vitamin must be supplied in the fermentation medium to ensure the functionality of the mutase. nih.gov

Thiamine (B1217682) Pyrophosphate-Dependent Lyases

Thiamine pyrophosphate (TPP), a derivative of vitamin B1, serves as an essential cofactor for a class of enzymes known as lyases. nih.govnih.gov In the context of alpha-oxidation of fatty acids in mammals, 2-hydroxyacyl-CoA lyase (HACL1) is a TPP-dependent peroxisomal enzyme. nih.govnih.gov This enzyme cleaves the CoA-esters of 2-hydroxylated fatty acids. nih.gov While not directly involved in the primary described pathway for 2-HIBA synthesis from 3-hydroxybutyryl-CoA, the principle of TPP-dependent catalysis is relevant in broader metabolic engineering strategies where alternative pathways might be explored.

Acyl-CoA Synthetases and CoA Transferases in 2-HIBA Activation

For 2-HIBA to be integrated into certain metabolic pathways or for its conversion to other valuable chemicals, it often needs to be "activated" to its coenzyme A (CoA) thioester, 2-hydroxyisobutyryl-CoA. This activation is typically carried out by acyl-CoA synthetases or through the action of CoA transferases.

Acyl-CoA synthetases are enzymes that catalyze the formation of a thioester bond between a carboxylic acid and CoA, a reaction that is usually ATP-dependent. nih.govnih.gov These enzymes are ubiquitous in metabolism, playing key roles in fatty acid activation for both anabolic and catabolic processes. nih.gov In the context of 2-HIBA production, a synthetase could potentially activate free 2-HIBA to 2-hydroxyisobutyryl-CoA.

CoA transferases , on the other hand, catalyze the transfer of a CoA moiety from a donor acyl-CoA molecule to an acceptor carboxylic acid. wikipedia.orgnih.gov This provides an alternative, ATP-independent mechanism for the activation of 2-HIBA. The reaction is reversible and the direction is driven by the relative concentrations of the reactants and products.

Biosynthesis of 2-Hydroxyisobutyric Acid from Renewable Carbon Sources

The economic feasibility of biotechnological 2-HIBA production hinges on the use of inexpensive and renewable feedstocks. Significant research has focused on engineering microorganisms to produce 2-HIBA from substrates like sugars and methanol (B129727).

Utilization of Polyhydroxybutyrate (B1163853) (PHB) Pathway Intermediates

A highly effective strategy for 2-HIBA production involves leveraging the well-understood polyhydroxybutyrate (PHB) biosynthetic pathway. nih.gov PHB is a biopolymer synthesized by many bacteria as a carbon and energy storage material. wikipedia.org The key precursor for PHB is (R)-3-hydroxybutyryl-CoA. nih.gov

The core of this strategy is to divert the metabolic flux from PHB synthesis towards 2-HIBA production. This is achieved by introducing the (R)-3-hydroxybutyryl-CoA mutase into a host organism that naturally produces or is engineered to produce high levels of (R)-3-hydroxybutyryl-CoA. nih.govresearchgate.net By redirecting this intermediate, the cell's existing metabolic machinery for carbon source utilization and precursor supply is effectively harnessed for 2-HIBA synthesis. nih.gov

The general pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. igem.org In the engineered strain, the mutase then isomerizes this intermediate to 2-hydroxyisobutyryl-CoA, which can be subsequently hydrolyzed to yield the final product, 2-HIBA. researchgate.net

Methanol-Based Production by Methylotrophic Bacteria (e.g., Methylobacterium extorquens AM1)

Methanol is an attractive non-food, renewable feedstock for biotechnological production. dntb.gov.ua Methylotrophic bacteria, such as Methylobacterium extorquens AM1, are naturally capable of utilizing methanol as their sole source of carbon and energy. nih.govresearchgate.net

M. extorquens AM1 is a natural producer of PHB and possesses the necessary metabolic pathways to convert methanol into acetyl-CoA and subsequently into (R)-3-hydroxybutyryl-CoA. nih.govresearchgate.net By expressing the (R)-3-hydroxybutyryl-CoA mutase in this organism, it has been successfully engineered to produce 2-HIBA from methanol. nih.govresearchgate.net

In fed-batch fermentation experiments with recombinant M. extorquens AM1, the production of 2-HIBA was achieved, particularly after the depletion of nitrogen in the medium, which typically triggers the overflow metabolism towards PHB and, in this case, 2-HIBA. nih.govnih.gov The choice of the mutase enzyme was shown to be critical, with the mutase from Bacillus massiliosenegalensis leading to significantly higher 2-HIBA titers compared to the one from Kyrpidia tusciae. nih.govnih.gov

| Parameter | Value | Conditions |

| 2-HIBA Titer | 2.1 g/L | Recombinant M. extorquens AM1 expressing RCM from B. massiliosenegalensis in fed-batch fermentation. nih.gov |

| Substrate Conversion | Up to 24% | Percentage of methanol channeled into overflow metabolism converted to 2-HIBA. nih.gov |

| Combined Yield | 0.11 g/g | Combined yield of 2-HIBA and PHB from methanol. nih.gov |

This approach demonstrates the potential of using methylotrophic bacteria as a platform for converting C1 feedstocks into valuable chemicals like 2-HIBA. researchgate.net

Genetic Engineering for Enhanced 2-Hydroxyisobutyrate Production

The biotechnological production of 2-hydroxyisobutyric acid (2-HIBA) from renewable resources has been significantly advanced through metabolic and genetic engineering. The primary strategy involves redirecting carbon flux from naturally existing metabolic pathways in microorganisms toward the synthesis of 2-HIBA. A common and effective approach is to leverage the bacterial poly-3-hydroxybutyrate (PHB) overflow metabolism pathway. nih.govasm.org

The core of this engineering strategy is the introduction of a specific enzyme, a coenzyme B₁₂-dependent mutase known as (R)-3-hydroxybutyryl coenzyme A-isomerizing enzyme (RCM). nih.govnih.gov This enzyme isomerizes the common metabolite (R)-3-hydroxybutyryl-CoA (a precursor for PHB) into 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to form the final product, 2-HIBA. asm.org

Several bacterial species have been successfully engineered as chassis organisms for 2-HIBA production:

Cupriavidus necator H16 : As a natural producer of large quantities of PHB, C. necator is an ideal candidate. oup.comnih.gov A key genetic modification involves deleting the gene for PHB synthase (phaC). This deletion prevents the polymerization of (R)-3-hydroxybutyryl-CoA into PHB, thereby increasing the availability of this precursor for the engineered pathway. By introducing a cobalamin-dependent mutase into these PHB-synthase-deficient strains, researchers have successfully channeled the precursor toward 2-HIBA production. nih.gov Under optimized fed-batch fermentation conditions with fructose (B13574) as a carbon source and under nitrogen limitation, these recombinant strains have achieved 2-HIBA concentrations of up to 7.4 g/L. researchgate.netnih.gov

Methylobacterium extorquens AM1 : This methylotrophic bacterium can utilize single-carbon feedstocks like methanol, making it an attractive chassis for biorefinery applications. nih.govnih.gov To enable 2-HIBA production, RCM enzymes from other bacteria have been heterologously expressed in M. extorquens. In one study, RCM genes from Kyrpidia tusciae (a thermophilic bacterium) and Bacillus massiliosenegalensis (a mesophilic bacterium) were introduced. nih.gov The strain expressing the mesophilic RCM from B. massiliosenegalensis demonstrated better performance, likely due to higher compatibility with the host's optimal growth temperature. This engineered strain produced 2-HIBA titers of 2.1 g/L from methanol, converting up to 24% of the carbon substrate that entered the overflow metabolism pathway. nih.gov

Escherichia coli : As a well-characterized model organism, E. coli has also been engineered for 2-HIBA synthesis. This involved the co-expression of genes for beta-ketothiolase (phaA), acetoacetyl-CoA reductase (phaB), and an RCM. asm.org However, initial experiments resulted in relatively low titers (approximately 70 mg/L), which was attributed to the thermophilic nature of the mutase enzyme being suboptimal for the mesophilic E. coli. asm.org

These genetic engineering efforts highlight a promising pathway for the sustainable, bio-based production of 2-HIBA, moving away from petrochemical-based synthesis routes.

Research Findings on Engineered Strains for 2-HIBA Production

| Host Organism | Key Genetic Modification | Enzyme(s) Introduced | Substrate | Reported 2-HIBA Titer | Reference |

|---|---|---|---|---|---|

| Cupriavidus necator H16 | PHB synthase gene (phaC) deletion | Cobalamin-dependent mutase | Fructose | 7.4 g/L | researchgate.netnih.gov |

| Methylobacterium extorquens AM1 | Heterologous expression | (R)-3-hydroxybutyryl CoA-isomerizing mutase (RCM) from Bacillus massiliosenegalensis | Methanol | 2.1 g/L | nih.gov |

| Escherichia coli | Heterologous expression | Beta-ketothiolase (PhaA), Acetoacetyl-CoA reductase (PhaB), RCM from Kyrpidia tusciae | Not specified | ~70 mg/L | asm.org |

Analytical Methods and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating ethyl 2-hydroxyisobutyrate (B1230538) from other components in a mixture, allowing for accurate quantification. Gas and liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like ethyl 2-hydroxyisobutyrate. tcichemicals.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The purity of this compound is often determined by GC, with standards typically exceeding 98.0%. tcichemicals.com

For the analysis of related hydroxy acid enantiomers, chiral GC phases, such as γ-cyclodextrin, are employed to separate the different stereoisomers. This is crucial as the biological activity and sensory properties of enantiomers can differ significantly. In some cases, derivatization is necessary to improve the volatility and thermal stability of the analyte. For instance, in the analysis of 2-hydroxybutyrate, a structurally similar compound, microwave-assisted derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) has been successfully used prior to GC-MS analysis. mdpi.com This rapid derivatization technique enhances the efficiency of the analysis. mdpi.com

Table 1: GC Parameters for Analysis of Related Hydroxy Acid Esters

| Parameter | Value |

|---|---|

| Column Type | Fused silica (B1680970) capillary column |

| Initial Temperature | 110 °C (held for 2 min) |

| Temperature Ramp | 5 °C/min to 280 °C (held for 9 min) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 ml/min |

| Ionization Voltage | 70 eV |

| Injection Mode | Split (10:1) |

Data sourced from a study on related compounds. phytojournal.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Biofluid Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its related metabolites in complex biological fluids like plasma. nih.govresearchgate.net This technique is particularly valuable in clinical research, where it has been used to investigate the association between 2-hydroxyisobutyrate and metabolic diseases. nih.gov

A recently developed HPLC-MS/MS method allows for the simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate. nih.gov This method demonstrates high accuracy and precision, with relative standard deviations (RSD%) between 0.7% and 3.5%. nih.gov The assay is capable of discriminating between different isomers of hydroxybutyrate, which is crucial for understanding their distinct metabolic roles. nih.gov For the analysis of other short-chain hydroxy acids in saliva, derivatization to 2-pyridylmethyl (2PM) esters has been used to enhance detection by positive electrospray ionization. researchgate.net

Table 2: Performance of a Validated HPLC-MS/MS Method for 2-Hydroxyisobutyrate in Plasma

| Parameter | Result |

|---|---|

| Accuracy | 99-102% |

| Precision (RSD%) | 0.7-3.5% |

Data from a study on the simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of this compound, the signals correspond to the different types of protons in the molecule. The ethyl group protons typically appear as a quartet and a triplet, while the methyl protons of the isobutyrate group appear as a singlet. The hydroxyl proton gives rise to a broad singlet. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is characteristically downfield, while the other carbons appear at distinct chemical shifts. chemicalbook.com Two-dimensional NMR techniques like HSQC and HMBC can be used to establish the connectivity between protons and carbons. bmrb.io

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

|---|---|---|

| -CH₃ (ethyl) | 1.26 (t, J=7.1Hz) | 14.2 |

| -C(CH₃)₂ | 1.39 (s) | 27.2 |

| -OH | 3.16 (bs) | - |

| -OCH₂- | 4.19 (q, J=7.1Hz) | 61.8 |

| -C(OH)- | - | 72.0 |

| C=O | - | 177.5 |

Data from a synthesis study of this compound. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O bonds. chemicalbook.comchemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | ~3056 |

| C-H stretch | ~2984 |

| C=O stretch (ester) | ~1725 |

| C-O stretch | ~1264, 1181 |

Data sourced from a synthesis study of this compound. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. chemicalbook.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed. However, esters and alcohols often undergo characteristic fragmentation patterns. libretexts.org

Common fragmentation pathways for esters include cleavage next to the carbonyl group. For alcohols, α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration are common. libretexts.org The fragmentation of this compound would likely involve these pathways, leading to characteristic fragment ions. For example, a low-resolution mass spectrum obtained via electrospray ionization (+ESI) showed a sodium adduct at m/z 155.1 ([M+Na]⁺). chemicalbook.com

Advanced Analytical Approaches for Complex Matrices

The detection and quantification of this compound and its primary metabolite, 2-hydroxyisobutyrate, in complex biological samples necessitate sophisticated analytical techniques capable of high sensitivity and selectivity. Researchers employ a variety of advanced methods to overcome the challenges posed by the low concentrations of these analytes and the intricate nature of biological matrices such as plasma, urine, and tissue extracts.

Metabolomic Analysis of 2-Hydroxyisobutyrate in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for understanding the role of 2-hydroxyisobutyrate in physiological and pathological states. Untargeted and targeted metabolomic approaches are utilized to identify and quantify 2-hydroxyisobutyrate, often alongside its structural isomer 2-hydroxybutyrate, to elucidate metabolic pathways and discover potential biomarkers.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques in the metabolomic analysis of 2-hydroxyisobutyrate.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like 2-hydroxyisobutyrate, a chemical derivatization step is required prior to analysis to increase their volatility. A common procedure involves a two-step process of methoximation followed by silylation. nih.gov For instance, in a study analyzing urinary organic acids, samples were treated with methoxypyridine and then with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to create volatile derivatives suitable for GC-MS analysis. nih.gov GC-MS-based metabolomics has successfully identified 2-hydroxyisobutyrate as a significant metabolite in various contexts, including studies on the effects of alcohol consumption and in renal allograft recipients. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a popular choice for analyzing metabolites in complex mixtures like human plasma. nih.gov Reversed-phase chromatography is a common separation technique used. nih.gov For example, a validated LC-MS/MS method for the quantification of several biomarkers, including 2-hydroxybutyric acid, in human plasma utilized a reversed-phase column with a short run time of 3.1 minutes. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. nih.gov This approach has been instrumental in developing assays for biomarkers of insulin (B600854) resistance and impaired glucose tolerance. nih.gov

The following table summarizes key aspects of analytical methods used for the detection of 2-hydroxyisobutyrate and related compounds in metabolomics research.

| Analytical Technique | Matrix | Sample Preparation | Key Findings |

| GC-MS | Urine | Methoximation and silylation with MSTFA/TMCS nih.gov | Identified 2-hydroxyisobutyrate as a differential metabolite in renal allograft rejection. nih.gov |

| GC-MS | Urine | Not specified | Identified 2-hydroxyisobutyric acid as a significant metabolite following acute alcohol consumption. nih.gov |

| LC-MS/MS | Plasma | Protein precipitation with isotopically-labeled internal standards nih.gov | Developed a quantitative method for biomarkers of insulin resistance, including 2-hydroxybutyric acid. nih.gov |

| HPLC-MS/MS | Plasma | 1-D or 2-D reversed-phase solid-phase extraction researchgate.net | Developed a sensitive and specific method for simultaneous analysis of 2-hydroxybutyrate and 2-hydroxyisobutyrate. researchgate.net |

This table is interactive. Users can sort columns to compare different aspects of the analytical methods.

Isotope Tracing and Labeling Studies

Isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. By introducing a compound labeled with a stable isotope (e.g., ¹³C or ²H), researchers can follow the atoms of the tracer as they are incorporated into downstream metabolites. This provides definitive evidence of metabolic pathways and allows for the quantification of flux through these routes.

While studies specifically tracing the metabolic fate of this compound are not prominent, research using isotopically labeled precursors has shed light on the origins of its metabolite, 2-hydroxyisobutyrate. The availability of compounds like 2-Hydroxyisobutyric acid-¹³C₄, which has a high isotopic purity of 99 atom % ¹³C, is crucial for conducting such studies. sigmaaldrich.com

A key metabolic precursor to 2-hydroxyisobutyrate is the branched-chain amino acid (BCAA) valine. A significant study in this area utilized a [U-¹³C,¹⁵N]valine tracer in a rat model to investigate metabolic fluxes. nih.gov By monitoring the enrichment of ¹³C in downstream metabolites, the study demonstrated that increased aerobic capacity was associated with a higher flux through BCAA catabolic pathways. nih.gov This type of study design allows for the direct observation of the conversion of valine to its various catabolites, including β-hydroxyisobutyrate (an isomer of 2-hydroxyisobutyrate), providing a clear picture of its metabolic origins. nih.gov

Furthermore, stable isotope tracing has been applied to understand the metabolism of various 2-hydroxy acids. For example, in vitro enzymatic analyses have shown that 2-hydroxy acids can be substrates for lactate (B86563) dehydrogenase, suggesting a potential route for their interconversion and metabolism. pnas.orgwikipedia.org Comprehensive tracing studies using ¹³C-labeled amino acids and glucose in cell cultures have successfully identified the metabolic sources of numerous secreted by-products, including various 2-hydroxy acids derived from BCAA degradation. pnas.org These studies highlight the utility of isotope tracing in mapping complex metabolic networks and identifying the origins of metabolites like 2-hydroxyisobutyrate. pnas.org

The findings from a representative isotope tracing study are detailed in the table below.

| Tracer Used | Biological System | Analytical Method | Key Findings Regarding Precursors |

| [U-¹³C,¹⁵N]valine | Outbred rat model | Mass Spectrometry | Monitored ¹³C enrichment in downstream metabolites, including β-hydroxyisobutyrate, demonstrating its origin from valine catabolism. nih.gov |

| ¹³C-labeled amino acids and glucose | Chinese Hamster Ovary (CHO) cell lines | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified the origins of secreted metabolic by-products, including 2-hydroxy acids derived from BCAA catabolism. pnas.org |

This table is interactive. Users can sort columns to explore the details of the isotope tracing studies.

Environmental Occurrence and Bioremediation Research of 2 Hydroxyisobutyrate

Occurrence as a Metabolite of Environmental Contaminants

2-Hydroxyisobutyrate (B1230538) is recognized as a metabolic byproduct of the gasoline additives methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). rupahealth.comhealthmatters.io The contamination of soil and groundwater with these fuel oxygenates has led to the emergence of 2-HIBA as a significant indicator of their natural attenuation.

The aerobic biodegradation of both MTBE and ETBE in soil and groundwater environments proceeds through a series of oxidative steps, culminating in the formation of 2-hydroxyisobutyric acid. nih.govwhiterose.ac.uk This process is initiated by monooxygenase enzymes produced by various microorganisms.

For ETBE, the degradation pathway begins with the hydroxylation of the ethoxy carbon, leading to the formation of several intermediate compounds, including tert-butyl alcohol (TBA). nih.govwhiterose.ac.uk TBA is then further oxidized to form 2-hydroxyisobutyric acid. researchgate.net Similarly, the degradation of MTBE also leads to the production of TBA, which is subsequently converted to 2-HIBA. nih.govapi.org The discovery of a cobalamin-dependent CoA-carbonyl mutase in the bacterium Aquincola tertiaricarbonis, which is involved in the degradation of MTBE, has shed light on the specific biochemical reactions leading to 2-HIBA. nih.gov This bacterium can convert 3-hydroxybutyryl-CoA, a common metabolite, into 2-hydroxyisobutyryl-CoA, the activated form of 2-HIBA. nih.govasm.org

The pathway can be summarized as follows: ETBE/MTBE → tert-Butyl Alcohol (TBA) → 2-Methyl-1,2-propanediol (MPD) → 2-Hydroxyisobutyric Acid (2-HIBA) frontiersin.orgnih.gov

The presence of 2-HIBA in contaminated sites serves as a strong indicator that the biodegradation of the parent fuel oxygenates is occurring.

While the formation of 2-HIBA from fuel oxygenates is a critical step in their degradation, the persistence of 2-HIBA itself in the environment is a subject of ongoing research. Its fate is largely determined by the presence and activity of specific microbial communities capable of its further degradation. frtr.gov

Bioremediation Strategies Involving 2-Hydroxyisobutyrate Degraders

The microbial breakdown of 2-HIBA is a key process in the complete mineralization of fuel oxygenates. Research into bioremediation strategies has focused on harnessing the metabolic capabilities of microorganisms that can utilize 2-HIBA as a carbon and energy source.

Several bacterial strains have been identified that play a crucial role in the degradation of 2-HIBA. These microorganisms possess the specific enzymatic machinery required to break down this tertiary branched compound.

| Microbial Strain/Consortium | Key Metabolic Capability | Reference |

| Aquincola tertiaricarbonis L108 | Degrades MTBE and ETBE, producing 2-HIBA as an intermediate. Possesses a 2-hydroxyisobutyryl-CoA mutase. | nih.govasm.org |

| Actinomycetospora chiangmaiensis DSM 45062 | Degrades 2-HIBA via a thiamine (B1217682) pyrophosphate-dependent lyase, producing acetone (B3395972) and formic acid. | nih.govfrontiersin.org |

| Mycobacterium austroafricanum IFP 2012 | Involved in the degradation of MTBE, with 2-HIBA as a downstream metabolite. | researchgate.net |

| Acidovorax sp. YM1609 | Capable of assimilating the 2-hydroxybutyrate component in copolymers. | oup.comoup.com |

| Cupriavidus sp. T1 | Shows some capability to assimilate the 3-hydroxybutyrate (B1226725) component but limited degradation of the 2-hydroxybutyrate component. | oup.comoup.com |

| Variovorax spp. A25i and A60i2 | Capable of depolymerizing and assimilating both 2-hydroxybutyrate and 3-hydroxybutyrate components in copolymers. | oup.comoup.com |

The identification of these and other microorganisms is fundamental to developing effective bioremediation approaches.

To enhance the degradation of 2-HIBA and its parent compounds in contaminated environments, bioaugmentation and biostimulation techniques are employed. nih.gov

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities into the contaminated site. The use of strains like Aquincola tertiaricarbonis or Actinomycetospora chiangmaiensis could potentially accelerate the removal of fuel oxygenates and 2-HIBA. nih.gov

Biostimulation , on the other hand, focuses on modifying the environmental conditions to stimulate the growth and activity of indigenous microorganisms capable of degradation. This can include the addition of nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), or other growth-promoting substances. For the degradation of 2-HIBA by some bacteria, the availability of specific cofactors like cobalt ions has been shown to be important. researchgate.net

Both strategies aim to overcome the limitations that may hinder the natural attenuation of these contaminants.

Groundwater and soil contaminated with fuel oxygenates are often complex mixtures containing other pollutants, such as benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), as well as other fuel additives. researchgate.net The presence of these co-contaminants can significantly influence the biodegradation of ETBE, MTBE, and their metabolite, 2-HIBA.

The influence of co-contaminants can be either inhibitory or stimulatory. In some cases, microorganisms may preferentially metabolize more easily degradable substrates like BTEX, leading to a delay or inhibition of ETBE and 2-HIBA degradation. nih.gov This is often due to the competition for essential resources like dissolved oxygen. nih.gov Conversely, the presence of certain co-contaminants, such as alkanes, can sometimes enhance the degradation of ETBE through cometabolism, where the enzymes induced for alkane degradation can also act on the ether. nih.gov The specific interactions depend on the types and concentrations of the co-contaminants and the metabolic capabilities of the microbial community present. nih.govnih.gov

Ecological Impact of 2-Hydroxyisobutyrate in Natural Systems

2-Hydroxyisobutyric acid (2-HIBA), a short-chain carboxylic acid with a tertiary hydroxyl group, is primarily considered a xenobiotic compound in the environment. frontiersin.org Its presence in natural systems is largely attributed to human activities, including its formation as a degradation intermediate of fuel oxygenates and as a byproduct of industrial manufacturing. frontiersin.org

The most significant environmental source of 2-HIBA is the microbial degradation of the gasoline additives methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). frontiersin.orgnih.gov These fuel oxygenates are broken down in aerobic pathways, leading to the formation of tert-butyl alcohol (TBA) and subsequently 2-HIBA. nih.gov Additionally, 2-HIBA and its methyl ester can be generated as intermediates in industrial processes for producing poly(methyl methacrylate), commonly known as acrylic glass. frontiersin.org

The ecological impact of 2-HIBA has prompted research into its fate in the environment, particularly its bioremediation by microorganisms. Scientific studies have identified several bacterial strains capable of degrading this compound, revealing complex and diverse metabolic pathways. The metabolism of 2-HIBA has been identified in a limited number of microorganisms, highlighting specialized enzymatic systems for its breakdown. frontiersin.orgresearchgate.net

Two primary degradation pathways have been characterized in different bacteria:

Cobalamin-Dependent Mutase Pathway: In some bacteria, such as the betaproteobacterium Aquincola tertiaricarbonis L108 and the Bacillus group bacterium Kyrpidia tusciae DSM 2912, 2-HIBA is first activated to its corresponding CoA thioester, 2-hydroxyisobutyryl-CoA. frontiersin.orgresearchgate.net This intermediate is then isomerized to 3-hydroxybutyryl-CoA in a reversible reaction that depends on vitamin B12 (cobalamin). frontiersin.orgnih.gov This pathway was discovered during the investigation of MTBE degradation. asm.org

Thiamine-Dependent Lyase Pathway: A different mechanism was discovered in the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062. frontiersin.orgresearchgate.net This bacterium degrades 2-HIBA by converting it into acetone and formic acid. frontiersin.org The process involves a thiamine pyrophosphate-dependent lyase that cleaves 2-hydroxyisobutyryl-CoA. frontiersin.orgresearchgate.net The resulting acetone is likely hydroxylated to acetol, while the formic acid appears to be oxidized to carbon dioxide by selenium-dependent dehydrogenases. frontiersin.orgresearchgate.net

The discovery of these degradation pathways indicates that despite its xenobiotic origin, specific microbial populations have evolved to utilize 2-HIBA as a carbon source. The presence of genes for these pathways in various bacteria, including some associated with isoprene (B109036) degradation and even leafcutter ants, suggests a broader role for these enzymes in the breakdown of highly branched organic compounds in nature. frontiersin.orgnih.gov

Detailed Research Findings on 2-HIBA Bioremediation

| Microorganism | Degradation Pathway | Key Enzymes | Degradation Products |

| Aquincola tertiaricarbonis L108 | Cobalamin-Dependent Mutase Pathway | 2-HIBA-CoA ligase, 2-Hydroxyisobutyryl-CoA mutase | 3-Hydroxybutyryl-CoA |

| Kyrpidia tusciae DSM 2912 | Cobalamin-Dependent Mutase Pathway | 2-HIBA-CoA ligase, (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase | 3-Hydroxybutyryl-CoA |

| Actinomycetospora chiangmaiensis DSM 45062 | Thiamine-Dependent Lyase Pathway | 2-HIBA-CoA ligase, 2-Hydroxyisobutyryl-CoA lyase | Acetone, Formic acid |

| Bacillus massiliosenegalensis JC6 | Cobalamin-Dependent Mutase Pathway | Acyl-CoA mutase | 3-Hydroxybutyryl-CoA |

Toxicological and Biomedical Research Aspects of 2 Hydroxyisobutyrate

Metabolic Fate and Excretion in Biological Systems

2-Hydroxyisobutyrate (B1230538) as an Endogenous Metabolite

2-Hydroxyisobutyrate (2-HIBA) is recognized as an endogenous metabolite found in mammalian systems, including humans. nih.gov It is a hydroxy fatty acid anion that exists as the conjugate base of 2-hydroxyisobutyric acid. ebi.ac.uk While its precise origins and complete biological roles are still under investigation, it is known to be a metabolic byproduct of both endogenous and exogenous compounds. nih.govrupahealth.com

One significant exogenous source of 2-HIBA is the gasoline additive methyl tert-butyl ether (MTBE). rupahealth.comtargetmol.com Although phased out in many places, environmental exposure to MTBE can still occur, leading to its metabolism in the body. rupahealth.com The metabolic pathway involves the oxidation of MTBE to tert-butyl alcohol (TBA) and formaldehyde (B43269), which is further processed to 2-methyl-1,2-propanediol and subsequently to 2-hydroxyisobutyric acid. targetmol.com

Beyond xenobiotic metabolism, 2-HIBA is also considered a secondary metabolite, which are compounds not essential for primary metabolic functions but may have roles in signaling or as byproducts of other metabolic processes. hmdb.ca Studies have also pointed to a potential gut microbial origin for 2-HIBA, although this is yet to be definitively confirmed. nih.gov Furthermore, metabolomics studies have identified 2-HIBA as a key endogenous metabolite that increases with alcohol consumption, suggesting its involvement in the metabolic response to ethanol (B145695). rupahealth.com

Excretion Kinetics in Humans and Animal Models

The excretion of 2-hydroxyisobutyrate primarily occurs through urine. nih.govrupahealth.com In the context of exposure to its precursor, methyl tert-butyl ether (MTBE), MTBE itself is rapidly eliminated from the body, mainly through exhalation as the unchanged compound. targetmol.com However, the portion that is metabolized results in the formation of 2-hydroxyisobutyric acid, which is then excreted. targetmol.com Urinary levels of 2-hydroxyisobutyric acid are considered an indicator of recent exposure to MTBE. rupahealth.com

Studies in animal models, such as rats, have been utilized to investigate the effects of compounds that can induce renal failure, which could in turn affect the excretion of metabolites like 2-HIBA. targetmol.com Research in the model organism Caenorhabditis elegans has explored the physiological effects of 2-HIBA supplementation, observing its impact on lifespan, aging processes, and lipid metabolism, which are indirectly related to its metabolic processing and potential excretion pathways. nih.gov

Association with Metabolic Disorders and Health Conditions

Elevated Levels in Obesity and Hepatic Steatosis

Elevated urinary levels of 2-hydroxyisobutyrate have been consistently observed in individuals with obesity and hepatic steatosis (fatty liver disease). nih.govrupahealth.com This association suggests a potential role for 2-HIBA in the pathophysiology of these metabolic disorders. nih.gov In obese subjects and in mouse models of obesity and type 2 diabetes, higher urinary concentrations of 2-HIBA have been reported. nih.gov

The accumulation of fat in the liver, a hallmark of nonalcoholic fatty liver disease (NAFLD), can progress to more severe conditions like nonalcoholic steatohepatitis (NASH), inflammation, and fibrosis. physiology.orgnih.gov Research indicates that the progression of NAFLD is associated with alterations in hepatic fatty acid oxidation. physiology.orgnih.gov While not a direct measure, related ketone bodies like β-hydroxybutyrate (β-HB) have been studied as surrogate markers for this process. physiology.orgnih.gov In patients with severe obesity, intrahepatic lipid content is a key concern. oup.com Studies on the nematode C. elegans have shown that treatment with 2-HIBA can lead to a reduction in lipid droplet deposition under high-glucose conditions, suggesting an influence on lipid metabolism pathways. nih.gov

Potential Link to Autism Spectrum Disorder (ASD)

Emerging research suggests a possible connection between the gut microbiome, its metabolites, and Autism Spectrum Disorder (ASD). nih.gov Alterations in the gut microbiota have been observed in individuals with ASD, which can influence the levels of various metabolites in the body. nih.govresearchgate.net While direct evidence linking 2-hydroxyisobutyrate to ASD is still developing, the broader context of metabolic dysregulation in ASD provides a basis for investigation. For instance, other microbial metabolites have been found at different levels in the urine of children with ASD. nih.gov Given that 2-HIBA has a hypothesized gut microbial origin, its potential role in the gut-brain axis and its influence on neurological conditions like ASD is an area of active research. nih.govnih.gov

Role in Histone Modification and Epigenetic Regulation

A significant discovery in the field of epigenetics has been the identification of a novel type of histone modification called lysine (B10760008) 2-hydroxyisobutyrylation (Khib). nih.gov This post-translational modification involves the attachment of a 2-hydroxyisobutyryl group to lysine residues on histone proteins. nih.gov Histone modifications are crucial for regulating gene expression by altering chromatin structure and the accessibility of DNA to the transcriptional machinery. nih.govmyformulai.compibb.ac.cn

The Khib mark has been identified at numerous sites on human and mouse histones, including unique locations not known to be modified by other common marks like acetylation (Kac) and crotonylation (Kcr). nih.gov This suggests that 2-hydroxyisobutyrylation has distinct regulatory functions. nih.gov

Research has shown that histone Khib is widely distributed and evolutionarily conserved. nih.gov In male germ cells, for example, the H4K8hib mark (2-hydroxyisobutyrylation at lysine 8 of histone H4) is associated with the active transcription of genes during meiosis and post-meiotic stages. nih.gov Notably, the genes marked by H4K8hib encompass and extend beyond those marked by H4K8ac, indicating a broader role in gene activation. nih.gov The structural change induced by the Khib mark is significant, implying a substantial impact on chromatin function. nih.gov The connection between cellular metabolism and histone modifications is an area of intense study, as metabolites can serve as co-substrates for the enzymes that add or remove these marks, thereby linking metabolic states to epigenetic regulation. nih.gov

Applications and Material Science Research of 2 Hydroxyisobutyrate and Its Derivatives

Building Block for Polymer Synthesis

The reactivity of the hydroxyl and ester functionalities makes 2-hydroxyisobutyrate (B1230538) derivatives valuable monomers for polymerization reactions, leading to materials with diverse properties and applications.

Precursor for Biodegradable Polyhydroxybutyrate (B1163853) Plastics

While distinct from the more common bacterial polyhydroxyalkanoates (PHAs), polymers based on 2-hydroxyisobutyric acid represent a class of synthetic biodegradable polyesters. In the synthesis of these polymers, the 2-hydroxyisobutyric acid ester structure serves as the fundamental repeating unit. google.com A polymer of this nature is composed of at least 90% 2-hydroxyisobutyric acid ester structural units. google.com The synthesis can be designed to utilize renewable resources; for example, the precursors for 2-hydroxyisobutyric acid can be derived from acetone (B3395972) fermentation and ethanol (B145695) fermentation. google.com The polymerization process itself can involve heating a 2-hydroxyisobutyric acid derivative in the presence of a metal oxide catalyst, such as cesium carbonate, within an inert atmosphere to form the polymer. google.com These polymers can also be designed to be co-polymers, incorporating other components like lactones, cyclic ethers, or amino acids to modify the final properties of the material. google.com

Synthesis of Poly(methyl methacrylate) (Acrylic Glass)

Ethyl 2-hydroxyisobutyrate serves as a key intermediate in the production of methacrylic acid, which is the monomer used to manufacture poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic often known as acrylic glass. google.com The process involves the dehydration of 2-hydroxyisobutyric acid or its esters. This reaction is a critical step in converting the hydroxy-acid structure into the unsaturated methacrylate (B99206) structure required for polymerization. The efficiency and selectivity of this conversion are crucial for the industrial production of high-quality methacrylic acid and, subsequently, PMMA. google.com Research has focused on optimizing this process, for instance, through the development of pH-responsive copolymers of methyl methacrylate and methacrylic acid for applications in drug delivery systems. ualberta.ca

Novel Polymer Architectures and Conjugates

The versatility of 2-hydroxyisobutyrate derivatives extends to the creation of complex and novel polymer structures. For example, they are instrumental in synthesizing advanced amphiphilic pentablock terpolymers. researchgate.net One such architecture involves a hydrophobic polyisobutylene (B167198) (PIB) central block, flanked by hydrophilic poly(poly(ethylene glycol) methacrylate) (PPEGMA) chains, and terminated with poly(methyl methacrylate) (PMMA) outer blocks. researchgate.net This synthesis is achieved by combining different polymerization techniques, highlighting the adaptability of these chemical building blocks. researchgate.net

Furthermore, related methacrylate derivatives are used to explore structure-property relationships in new functional polymers. For instance, poly(2-(methylsulfinyl)ethyl methacrylate) was synthesized to investigate the cryoprotective behavior of polymers with sulfoxide (B87167) side chains. nih.gov This research involves the precise oxidation of a precursor polymer, poly(2-(methylthio)ethyl methacrylate), demonstrating the chemical modifications possible to create specialized macromolecular structures. nih.gov

Chemical Intermediates in Industrial Processes